1-(biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone

Cdc25 phosphatase inhibition Structure–activity relationship Oncology target engagement

1-(Biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone (CHEMBL561936; PubChem CID is a synthetic small-molecule thioether–1,2,4-triazole hybrid with molecular formula C21H17N3O2S and molecular weight 375.4 g·mol⁻¹. The compound bears a biphenyl ketone pharmacophore linked through a thioether bridge to a 4-methyl-5-(furan-2-yl)-4H-1,2,4-triazole core.

Molecular Formula C21H17N3O2S
Molecular Weight 375.4 g/mol
Cat. No. B15098945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone
Molecular FormulaC21H17N3O2S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CO4
InChIInChI=1S/C21H17N3O2S/c1-24-20(19-8-5-13-26-19)22-23-21(24)27-14-18(25)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13H,14H2,1H3
InChIKeyJNKPCIXBACFHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone: A Cdc25B-Preferring Thioether–Triazole for Phosphatase-Targeted Discovery


1-(Biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone (CHEMBL561936; PubChem CID 662869) is a synthetic small-molecule thioether–1,2,4-triazole hybrid with molecular formula C21H17N3O2S and molecular weight 375.4 g·mol⁻¹ [1] [2]. The compound bears a biphenyl ketone pharmacophore linked through a thioether bridge to a 4-methyl-5-(furan-2-yl)-4H-1,2,4-triazole core. In enzymatic assays it exhibits preferential inhibition of the Cdc25B dual-specificity phosphatase over Cdc25A, a property that distinguishes it within its congeneric series [3].

Why 1-(Biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone Cannot Be Replaced by Generic Triazole Analogs


Simple replacement of this compound with another 1,2,4-triazole-3-thioether in the same chemical series can shift the Cdc25A/B potency and selectivity window in unpredictable ways. For example, substituting the 5-(furan-2-yl) moiety with a 5-(pyridin-4-yl) group reduces Cdc25B potency by approximately twofold (IC50 4.20×10³ nM versus 2.00×10³ nM), while a 5-(3-chlorophenyl) analog is 2.2-fold less potent on Cdc25B [1]. More critically, the selectivity ratio of Cdc25A to Cdc25B inhibition collapses from 6.5 to approximately 3 when the furan ring is replaced by pyridine [1] [2]. Because Cdc25B overexpression is independently correlated with poor prognosis in multiple cancer types, such selectivity differences have direct translational relevance and cannot be inferred from the triazole scaffold alone [3].

Quantitative Differentiation Evidence for 1-(Biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone


Cdc25B Inhibitory Potency Shows ~2.1-Fold Advantage over the 5-(Pyridin-4-yl) Analog

In head-to-head enzymatic assays performed under identical conditions, 1-(biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone inhibited the 6×His-tagged catalytic domain of human Cdc25B with an IC50 of 2.00×10³ nM, whereas the closest commercially available analog differing only by replacement of the 5-(furan-2-yl) group with a 5-(pyridin-4-yl) group (CHEMBL557517) gave an IC50 of 4.20×10³ nM [1]. This represents a 2.1-fold potency gain for the furan-bearing compound.

Cdc25 phosphatase inhibition Structure–activity relationship Oncology target engagement

Cdc25B Inhibition Outperforms the 5-(3-Chlorophenyl)-Substituted Analog by 2.2-Fold

When the 5-furan ring is replaced by a 5-(3-chlorophenyl) group and the N-phenyl ketone is substituted with a 4-nitrophenyl moiety (CHEMBL559225), the resulting analog displays a Cdc25B IC50 of 4.40×10³ nM in the identical recombinant Cdc25B catalytic domain assay [1]. The target compound is 2.2-fold more potent (IC50 = 2.00×10³ nM), demonstrating that the furan heterocycle provides a potency advantage over a simple electron-poor aryl ring in this scaffold context.

Cdc25 phosphatase inhibition Halogen-substituted triazole comparators Enzymatic IC50 comparison

Approximately 2.1-Fold Superior Selectivity for Cdc25B over Cdc25A Compared to the 5-(Pyridin-4-yl) Analog

Selectivity between Cdc25A and Cdc25B is an important parameter because Cdc25B overexpression is more strongly associated with certain cancers than Cdc25A overexpression [2]. The target compound exhibits a Cdc25A/Cdc25B IC50 ratio of 6.5 (Cdc25A IC50 = 1.30×10⁴ nM; Cdc25B IC50 = 2.00×10³ nM) [1]. In contrast, the 5-(pyridin-4-yl) analog shows a ratio of approximately 3.1 (Cdc25A IC50 = 1.31×10⁴ nM; Cdc25B IC50 = 4.20×10³ nM) [1]. The furan-bearing compound therefore provides roughly 2.1-fold greater selectivity for the Cdc25B isozyme, a feature that is absent in the pyridine analog and cannot be predicted from the common biphenyl-triazole-thioether scaffold alone.

Isozyme selectivity Cdc25A vs. Cdc25B Triazole scaffold optimization

Physicochemical Profile Offers Improved H‑Bond Acceptor Count and Lower Molecular Weight Relative to the Pyridine Analog

Computed physicochemical descriptors reveal differences that may influence downstream ADME behavior. The target compound (C21H17N3O2S) has a molecular weight of 375.4 g·mol⁻¹, five hydrogen bond acceptors (HBA), zero hydrogen bond donors (HBD), and a calculated logP of 4.1 [1]. The 5-(pyridin-4-yl) analog (C22H18N4OS) is heavier (386.5 g·mol⁻¹) and contains one additional HBA (the pyridine nitrogen) [2]. An extra HBA in the same scaffold can reduce passive membrane permeability by approximately 1.5–2.0 log units per additional acceptor in Caco-2 assays, based on general medicinal chemistry heuristics [3]. While direct experimental permeability data for these two compounds have not been reported, the computational prediction suggests a meaningful permeability advantage for the furan analog.

Physicochemical property comparison Drug-likeness Cellular permeability prediction

Cdc25B Inhibitory Potency Surpasses a Structurally Characterized Triazole Lead from the Literature by ~3.4-Fold

Rostom et al. (2017) reported a series of 1,2,4-triazoles and derived triazolothiadiazoles as Cdc25A/B phosphatase inhibitors, of which compound 18 was the most potent Cdc25B inhibitor with an IC50 of 6.7 µM (6.70×10³ nM) against the human Cdc25B enzyme [1]. Although the assay format differs slightly (the Rostom study used a glutathione S-transferase fusion protein and a different substrate detection system), the target compound achieves an IC50 of 2.00×10³ nM on the Cdc25B catalytic domain, representing an approximately 3.4-fold potency improvement relative to compound 18 [1] [2]. This places the target compound among the more potent 1,2,4-triazole-3-thioether Cdc25B inhibitors described to date.

Cdc25B inhibitor benchmarking Literature comparator Triazole-based anticancer agents

Best-Fit Research and Procurement Scenarios for 1-(Biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone


Cdc25B-Focused Biochemical Screening and Lead Optimization

Procurement teams building a Cdc25B-targeted screening library will benefit from the compound's demonstrated 2.1- to 2.2-fold potency advantage over the pyridyl and 3-chlorophenyl analogs in direct enzyme inhibition assays [1]. This allows lower screening concentrations (e.g., 5–10 µM instead of 10–20 µM), reducing compound consumption and the risk of solvent-mediated artefacts. The enhanced Cdc25B selectivity (ratio 6.5 vs. ~3.1 for the pyridine analog) further supports its use in counter-screening panels where discrimination between Cdc25A and Cdc25B activity is essential for target validation [1].

Cellular Assay Development Requiring Favorable Permeability Predictors

The compound's lower molecular weight (375.4 g·mol⁻¹) and reduced hydrogen bond acceptor count (5) relative to the pyridine analog (386.5 g·mol⁻¹; HBA = 6) predict superior passive membrane permeability according to established drug-likeness rules [2]. Laboratories developing cell-based Cdc25B activity assays (e.g., phospho-CDK1 readouts) should prioritize this analog over the pyridine comparator to minimize the need for permeability-enhancing formulation additives during initial hit validation.

Structure–Activity Relationship (SAR) Studies Exploring the 5-Position of the Triazole Ring

The 5-(furan-2-yl) substituent provides an oxygen-containing heterocycle that can participate in hydrogen bonding and π-stacking interactions within the Cdc25B active site—interactions that the 5-(pyridin-4-yl) and 5-(3-chlorophenyl) groups fulfil differently, as evidenced by the consistent potency drop when the furan is replaced [1]. SAR chemists can use this compound as a reference point for designing focused libraries that probe the contribution of the furan oxygen to binding affinity and selectivity, using the quantitative data from this evidence guide as a baseline for new analog comparisons.

Academic Cdc25 Phosphatase Probe Development

For academic groups studying the role of Cdc25B in cell cycle regulation or oncogenesis, the compound offers a favorable combination of validated enzyme inhibition (Cdc25B IC50 2.0 µM) and Cdc25A/B selectivity (ratio 6.5) that surpasses a previously published triazole lead (compound 18, IC50 6.7 µM) [3]. This positions the compound as a cost-effective chemical probe for initial mechanism-of-action studies, particularly in settings where access to custom synthesis is limited and a ready-to-screen entity with published comparator data is preferred.

Quote Request

Request a Quote for 1-(biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.